Chloromethyl benzoate

Catalog No.
S794142
CAS No.
5335-05-7
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl benzoate

CAS Number

5335-05-7

Product Name

Chloromethyl benzoate

IUPAC Name

chloromethyl benzoate

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

BOXZXICVMMSYPE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCCl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCl

Application in Drug Development

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). This compound is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .

Methods of Application or Experimental Procedures: The synthesis of 3-CH2Cl involves modification of the Schotten-Baumann acylation-reaction .

Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .

Application in Material Science

Specific Scientific Field: Material Science

Summary of the Application: The Ultraviolet-Induced Functionalization of Multi-Walled Carbon Nanotubes with Polymer Radicals Generated from Polyvinyl Benzoate Derivatives .

Methods of Application or Experimental Procedures: The polymer with a 4- (chloromethyl)benzoate side chain was prepared by the esterification of polyvinyl alcohol (PVA) with corresponding acid chloride. The synthesized polymer and MWCNTs were mixed in N -methylpyrrolidone and irradiated with ultraviolet (UV) light .

Results or Outcomes: The XPS results revealed that scission of the C–Cl bonds of the chloromethyl groups and benzyl-type radical formation occurred. The incremental surface defects of the MWCNTs caused by UV irradiation were confirmed by means of Raman spectroscopy .

Application in Hyper Cross-linked Polymers

Specific Scientific Field: Polymer Science

Summary of the Application: Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years. The HCP material is synthesized by Friedel Craft reactions .

Methods of Application or Experimental Procedures: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. These extraordinary features make HCPs promising candidates for solving environmental pollution and catalysis as well as energy crisis .

Application in Chloromethylation of Aromatic Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: Chloromethylation of aromatic compounds is a key process in organic chemistry. It is often catalyzed by zinc iodide .

Methods of Application or Experimental Procedures: A flask was charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C. After stirring the reaction mixture at −10°C for 30 min, the aromatic compound .

Results or Outcomes: The process results in the chloromethylation of the aromatic compound .

Application in Synthesis of Porous Polymers

Summary of the Application: Porous polymers have gained much significance and have a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, water treatment, and molecular separation .

Methods of Application or Experimental Procedures: The porous materials are synthesized by post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .

Results or Outcomes: The porous materials have high surface area, excellent porosity, small pore size and strong packing .

Chloromethyl benzoate is an organic compound with the chemical formula C9_9H9_9ClO2_2. It is classified as an aromatic ester, where a chloromethyl group (-CH2_2Cl) is attached to the benzene ring of benzoate. This compound is known for its reactivity and serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various

Chloromethyl benzoate does not have a well-defined mechanism of action in biological systems. Its primary use in research is as a methylating agent, but due to safety concerns, alternative methods are often preferred.

Chloromethyl benzoate is a hazardous compound and should be handled with extreme caution in a well-ventilated laboratory. Here are some key safety concerns:

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns, eye damage, and respiratory problems [].
  • Carcinogen: Chloromethyl benzoate is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) [].
  • Reactivity: It can react violently with water or strong bases, releasing toxic fumes [].

Chloromethyl benzoate can undergo several significant reactions:

  • Chlorination: The chloromethyl group can further react under specific conditions, such as light or heat, leading to the formation of more chlorinated derivatives.
  • Nucleophilic Substitution: The chlorine atom in chloromethyl benzoate can be replaced by nucleophiles, such as amines or alcohols, facilitating the synthesis of various derivatives.
  • Ester Hydrolysis: In the presence of water and acid or base, chloromethyl benzoate can hydrolyze to form benzoic acid and chloromethanol.

These reactions highlight its role as a reactive intermediate in organic synthesis.

Chloromethyl benzoate can be synthesized through several methods:

  • Chlorination of Methyl Benzoate: Methyl p-methyl benzoate is subjected to chlorination using chlorine gas under UV light or with chemical catalysts like diisopropyl azodicarboxylate. The reaction typically occurs at temperatures between 70°C and 140°C, yielding chloromethyl benzoate with varying efficiencies .
  • One-Step Synthesis: A more efficient method involves reacting benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst. This method allows for the direct formation of chloromethyl benzoate from simpler precursors .
  • Alternative Routes: Other synthetic pathways may involve different starting materials or conditions, but detailed methodologies are less documented in available literature.

Chloromethyl benzoate finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing biologically active compounds, particularly those targeting inflammatory pathways.
  • Chemical Synthesis: It is used in producing other esters and functionalized aromatic compounds.
  • Research: Its unique properties make it a subject of interest in studies related to organic synthesis and medicinal chemistry.

Chloromethyl benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl BenzoateSimple ester without halogenLess reactive than chloromethyl benzoate
Ethyl 4-(Chloromethyl)benzoateSimilar halogenated structureDifferent alkyl group may affect reactivity
3-Chloromethyl Benzoic AcidContains carboxylic acid functionalityMore acidic; potential for different biological activity

Chloromethyl benzoate's unique combination of a chloromethyl group and an ester functionality makes it particularly reactive and versatile compared to these similar compounds.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5335-05-7

Wikipedia

Chloromethyl benzoate

Dates

Modify: 2023-08-15

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